molecular formula C16H12ClN B11724277 2-Chloro-6-methyl-4-phenylquinoline

2-Chloro-6-methyl-4-phenylquinoline

Cat. No.: B11724277
M. Wt: 253.72 g/mol
InChI Key: UUMRJACMPNQQIX-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core structure with chlorine and phenyl substituents, making it a significant molecule in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline core . These methods are designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl derivatives .

Scientific Research Applications

2-Chloro-6-methyl-4-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline
  • 6-Methylquinoline
  • 4-Phenylquinoline
  • 2,6-Dichloro-4-phenylquinoline

Uniqueness

2-Chloro-6-methyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

2-chloro-6-methyl-4-phenylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UUMRJACMPNQQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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